N-Nitrososarcosine-d3

Descripción general

Descripción

N-Nitroso Sarcosina-d3 es una forma deuterada de N-Nitroso Sarcosina, un compuesto nitrosamina. Se utiliza principalmente como estándar interno para la cuantificación de nitrosaminas en diversas matrices, incluyendo alimentos y productos del tabaco . El compuesto es de gran interés debido a sus propiedades carcinogénicas y su presencia en carnes ahumadas y curadas, así como en el humo del tabaco .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

N-Nitroso Sarcosina-d3 se sintetiza mediante la nitrosación de sarcosina deuterada. La reacción suele implicar el uso de fuentes de nitrito en condiciones ácidas para facilitar el proceso de nitrosación . Las condiciones de reacción deben controlarse cuidadosamente para garantizar la estabilidad del compuesto deuterado y evitar la formación de subproductos no deseados.

Métodos de Producción Industrial

La producción industrial de N-Nitroso Sarcosina-d3 implica reacciones de nitrosación a gran escala utilizando sarcosina deuterada y fuentes de nitrito. El proceso se optimiza para lograr altos rendimientos y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía líquida, es esencial para aislar el compuesto deseado de la mezcla de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Nitroso Sarcosina-d3 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los derivados nitroso correspondientes.

Reducción: Las reacciones de reducción pueden convertir N-Nitroso Sarcosina-d3 en sus contrapartes de amina.

Sustitución: El grupo nitroso puede sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo nitroso, dependiendo del producto deseado.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen aminas deuteradas, derivados nitroso y nitrosaminas sustituidas. Los productos específicos dependen de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

N-Nitrososarcosine-d3 is primarily studied for its role in cancer research, particularly concerning its carcinogenic properties. It serves as a model compound for understanding the mechanisms by which nitrosamines induce cancer.

Case Study: Esophageal and Gastric Cancer Risk

A notable study investigated the relationship between dietary intake of various N-nitroso compounds, including N-nitrosodimethylamine (a related compound), and the risk of esophageal squamous cell carcinoma (ESCC) and gastric cancer. The Netherlands Cohort Study followed 120,852 participants over 16.3 years, revealing positive associations between N-nitroso compound intake and ESCC risk in men (HR = 1.15 for every 0.1-μg/d increase) . This suggests that this compound could be pivotal in understanding dietary carcinogen exposure.

Analytical Chemistry

The compound is also utilized in analytical methods to quantify nitrosamines in various matrices, including food products and biological samples.

Analytical Method Development

A robust analytical method using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed for the determination of N-nitrososarcosine in tobacco products. This method demonstrated improved accuracy and selectivity compared to previous gas chromatography methods, making it suitable for routine testing in tobacco analysis .

| Method | Advantages | Applications |

|---|---|---|

| LC-MS/MS | High accuracy, selectivity | Tobacco analysis |

| Gas Chromatography | Established but less selective | Historical data collection |

Toxicological Studies

Research has highlighted the toxicological implications of nitrosamines, including this compound, particularly their metabolic activation and interactions with DNA.

Metabolic Activation Studies

Studies have shown that this compound undergoes metabolic activation leading to DNA adduct formation. For instance, experiments with F344 rats indicated that after administration of labeled compounds, there was a significant increase in DNA methylation levels in the esophagus compared to other tissues .

Dietary Intake Assessment

This compound plays a role in assessing dietary exposure to nitrosamines through biomarker studies.

Biomarker Studies

A nested case-control study within a large cohort examined urinary levels of N-nitroso compounds as biomarkers for dietary exposure related to gastric cancer risk. The findings indicated that monitoring these biomarkers could provide insights into the carcinogenic risks associated with dietary habits .

Mecanismo De Acción

N-Nitroso Sarcosina-d3 ejerce sus efectos a través de la activación metabólica, principalmente mediada por las enzimas citocromo P450. El proceso de activación genera intermediarios electrófilos que pueden reaccionar con el ADN para formar aductos covalentes. Estos aductos de ADN juegan un papel central en el proceso carcinogénico si no se reparan . Los objetivos moleculares incluyen diversas bases de ADN, lo que lleva a mutaciones y al posible desarrollo del cáncer .

Comparación Con Compuestos Similares

Compuestos Similares

- N-Nitrosodimetilamina (NDMA)

- N-Nitrosopirrolidina (NPYR)

- N-Nitrosopiperidina (NPIP)

- N-Nitrosotiazolidina (NTHZ)

Singularidad

N-Nitroso Sarcosina-d3 es única debido a su forma deuterada, lo que proporciona ventajas distintas en las aplicaciones analíticas. Los átomos de deuterio mejoran la estabilidad y la sensibilidad de detección del compuesto, lo que lo convierte en un estándar interno ideal para fines de cuantificación . Además, sus vías metabólicas específicas e interacciones con el ADN lo distinguen de otras nitrosaminas .

Actividad Biológica

N-Nitrososarcosine-d3 (C₃H₆N₂O₃) is a deuterated nitrosamine compound that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity. This article explores its synthesis, biological interactions, and implications in toxicology, supported by relevant research findings and case studies.

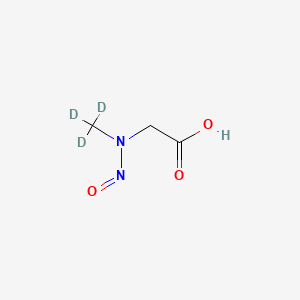

This compound is synthesized through the reaction of sarcosine with nitrous acid under controlled conditions. The incorporation of three deuterium atoms allows for isotopic labeling, facilitating its use as an internal standard in proteomic studies. The molecular weight of this compound is approximately 102.09 g/mol, and it is structurally characterized as follows:

- Molecular Formula : C₃H₆N₂O₃

- Deuterated Form : Incorporates three deuterium atoms for mass distinction.

2.1 Carcinogenic Potential

This compound belongs to a class of compounds known as nitrosamines, which are recognized for their carcinogenic properties. The biological activity of nitrosamines typically involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA, resulting in alkylation and subsequent mutations.

Research indicates that N-nitrosamines can induce DNA damage through the formation of adducts with nucleobases, particularly at the O6 position of guanine. This interaction is critical in understanding the mutagenic potential of these compounds. A study demonstrated that exposure to this compound resulted in significant DNA adduct formation in various biological systems, highlighting its role as a potential carcinogen .

2.2 Interaction with Biological Macromolecules

This compound has been investigated for its interactions with proteins and nucleic acids. It serves as a reference compound in studies examining protein nitrosylation—a post-translational modification that can alter protein function and is implicated in various diseases.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| N-Nitrosoproline | Secondary amine | Higher reactivity compared to this compound |

| Dimethylnitrosamine | Dimethyl group | More potent carcinogen; commonly found in food |

| N-Methyl-N-nitrosoaniline | Aromatic amine | Different electrophilic characteristics due to aromaticity |

3.1 Case Studies on Carcinogenicity

Several studies have focused on the carcinogenic effects of nitrosamines, including this compound:

- Study on DNA Adduct Formation : Research involving Escherichia coli showed that N-nitroso compounds like this compound induced O6-alkyl-2′-deoxyguanosine lesions, which are indicative of mutagenic activity .

- Animal Studies : In vivo studies have demonstrated that exposure to nitrosamines results in tumor formation in experimental models, reinforcing their classification as dietary carcinogens .

3.2 Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily involves:

- Metabolic Activation : Cytochrome P450 enzymes convert the compound into reactive intermediates.

- DNA Interaction : These intermediates can form stable adducts with DNA, leading to mutations that may initiate cancer development.

4. Implications in Toxicology

The study of this compound provides critical insights into the broader implications of nitrosamines in human health:

- Dietary Exposure : Nitrosamines are often formed during food processing and cooking, raising concerns about their presence in the human diet .

- Cancer Risk Assessment : Understanding the biological activity of compounds like this compound is essential for assessing cancer risks associated with dietary intake.

Propiedades

IUPAC Name |

2-[nitroso(trideuteriomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPSKKJHVWPBK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662154 | |

| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189871-94-0 | |

| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Methyl-d3)-N-nitrosoglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.